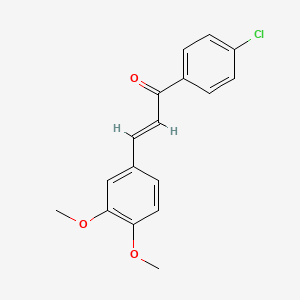

1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-2-propen-1-one

Description

Properties

IUPAC Name |

(E)-1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClO3/c1-20-16-10-4-12(11-17(16)21-2)3-9-15(19)13-5-7-14(18)8-6-13/h3-11H,1-2H3/b9-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLGLRGBQAWHJNG-YCRREMRBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-2-propen-1-one, also known as a chalcone derivative, has garnered attention in recent years due to its diverse biological activities. This article reviews the compound's biological properties, including its anticancer, anti-inflammatory, and antimicrobial effects, supported by recent research findings.

- Chemical Formula : C17H15ClO3

- Molecular Weight : 302.75 g/mol

- CAS Number : 53744-30-2

- Molecular Structure : The compound features a chalcone structure characterized by a trans double bond between the two aromatic rings.

Anticancer Activity

Chalcones have been extensively studied for their anticancer properties. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The compound induces apoptosis in cancer cells through multiple pathways:

- Cell Cycle Arrest : It has been shown to cause G0/G1 phase arrest in MCF-7 breast cancer cells, leading to increased expression of p53 and p21 proteins .

- Inhibition of Tumor Growth : Studies demonstrate that it can inhibit the growth of tumor cells by disrupting the microtubule structure and inducing autophagy .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 13.2 | Induces apoptosis and cell cycle arrest |

| NCI-H460 | 8.55 | Autophagy induction and microtubule disruption |

| HeLa | 7.01 | Topoisomerase-IIa inhibition |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated through its ability to inhibit pro-inflammatory cytokines.

- Cytokine Modulation : It reduces the levels of TNF-alpha and IL-6 in activated macrophages, which are crucial mediators in inflammatory responses .

Antimicrobial Activity

Recent studies have also highlighted the antimicrobial properties of chalcone derivatives, including this compound.

- Bacterial Inhibition : It has shown effectiveness against various bacterial strains, demonstrating potential as a natural antimicrobial agent.

Case Studies

- Study on Breast Cancer Cells : A study conducted on MCF-7 cells revealed that treatment with this compound led to significant apoptosis and cell cycle arrest. The compound's ability to upregulate p53 was particularly noteworthy as it is a critical tumor suppressor protein .

- Inflammation Model in Rats : In an experimental model of inflammation, administration of the compound resulted in reduced paw edema and lower levels of inflammatory markers compared to controls .

Scientific Research Applications

Biological Activities

1-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-2-propen-1-one has been studied for its various biological activities:

- Anticancer Activity : Research indicates that this compound exhibits promising anticancer properties. It has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of various signaling pathways. Studies have demonstrated its effectiveness against different cancer cell lines, including breast and prostate cancer .

- Antimicrobial Properties : The compound also exhibits antimicrobial activity against a range of pathogens. Its effectiveness against both Gram-positive and Gram-negative bacteria highlights its potential as a lead compound in the development of new antibiotics .

- Anti-inflammatory Effects : In vitro studies suggest that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines. This property could be beneficial in treating inflammatory diseases .

Applications in Medicinal Chemistry

The diverse biological activities of this compound make it a valuable candidate for drug development:

- Lead Compound for Drug Design : Its structural features allow for modifications that can enhance potency and selectivity. Researchers are exploring derivatives of this compound to optimize its pharmacological profile .

- Combination Therapies : The compound's ability to work synergistically with other drugs presents opportunities for combination therapies in cancer treatment, potentially overcoming resistance mechanisms in tumor cells .

Agricultural Applications

Research has indicated potential uses of this compound in agriculture:

- Pesticide Development : Its antimicrobial properties suggest it could be developed into a natural pesticide, offering an alternative to synthetic chemicals. Studies are ongoing to evaluate its efficacy against agricultural pests and diseases .

Material Science Applications

In addition to biological applications, the compound's unique chemical structure has implications in material science:

- Organic Electronics : The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics. Research is focusing on its integration into electronic devices to enhance performance and efficiency .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on breast cancer cells. The results showed a significant reduction in cell viability and induction of apoptosis at micromolar concentrations, suggesting its potential as a therapeutic agent.

Case Study 2: Antimicrobial Efficacy

In another study published in Phytomedicine, the compound was tested against various bacterial strains. The findings indicated that it possessed significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

Comparison with Similar Compounds

Key Observations :

Antibacterial Activity

Substituents significantly influence antibacterial potency. For example:

Key Observations :

Antiproliferative Activity

Antiproliferative effects vary with substitution patterns:

Key Observations :

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-2-propen-1-one?

The compound is typically synthesized via Claisen-Schmidt condensation. A mixture of 4-chloroacetophenone and 3,4-dimethoxybenzaldehyde is reacted in ethanol with aqueous NaOH as a base at room temperature . Catalytic amounts of thionyl chloride (0.05 mL) may enhance reaction efficiency in ethanol, as observed in analogous chalcone syntheses . Yield optimization requires strict control of stoichiometry (1:1 molar ratio of ketone to aldehyde) and reaction time (6–12 hours).

Q. What spectroscopic techniques are most effective for characterizing this compound?

Structural confirmation requires a combination of:

- 1H and 13C-APT NMR to identify proton environments (e.g., α,β-unsaturated ketone protons at δ 7.5–8.2 ppm) and carbon types .

- FT-IR for carbonyl (C=O) stretching vibrations near 1650–1680 cm⁻¹ .

- Mass spectrometry (MS) for molecular ion confirmation (expected m/z ~316.7 for C₁₇H₁₅ClO₃⁺) . Microanalysis (C, H, Cl) further validates purity .

Q. How does the substitution pattern (4-chloro and 3,4-dimethoxy groups) influence solubility and reactivity?

The electron-withdrawing 4-chlorophenyl group reduces electron density at the α-carbon, increasing susceptibility to nucleophilic attack. The 3,4-dimethoxyphenyl moiety enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) due to methoxy groups’ electron-donating effects . Reactivity in Michael addition or cyclization reactions is strongly influenced by these electronic effects .

Advanced Research Questions

Q. What crystallographic features explain the compound’s nonlinear optical (NLO) properties?

Single-crystal X-ray diffraction reveals a non-centrosymmetric space group (e.g., P2₁2₁2₁), a prerequisite for NLO activity. The dihedral angle between the two aromatic rings (~20–30°) and planarity of the α,β-unsaturated ketone system enhance intramolecular charge transfer, critical for second-harmonic generation . Polarizability calculations using density functional theory (DFT) can quantify NLO coefficients .

Q. How can computational modeling predict biological activity against specific enzyme targets?

Molecular docking studies (e.g., AutoDock Vina) with COX-2 or α-glucosidase show binding affinity correlated with:

- Hydrophobic interactions via the 4-chlorophenyl group.

- Hydrogen bonding through methoxy oxygen atoms . MD simulations (>50 ns) assess stability of ligand-protein complexes, with RMSD values <2 Å indicating robust binding .

Q. What experimental strategies resolve contradictory data in biological activity assays?

Discrepancies in IC₅₀ values (e.g., antimicrobial vs. anticancer assays) may arise from cell-line-specific permeability or assay conditions. Mitigation strategies include:

- Standardizing solvent (DMSO concentration ≤0.1%).

- Using orthogonal assays (e.g., fluorescence-based vs. MTT for cytotoxicity) .

- Validating results with knockout cell lines to confirm target specificity .

Q. How do solvent and temperature variations affect tautomeric equilibria in solution?

Variable-temperature NMR (VT-NMR) in DMSO-d₆ shows keto-enol tautomerism influenced by:

- Temperature : Enol form predominates at 25°C (δ 12–14 ppm for enolic -OH).

- Solvent polarity : Polar solvents stabilize the keto form via dipole-dipole interactions . UV-Vis spectroscopy (250–400 nm) tracks tautomeric shifts via absorbance maxima changes .

Methodological Considerations

Q. What purification techniques maximize yield while retaining stereochemical integrity?

- Column chromatography : Use silica gel with hexane/ethyl acetate (7:3) to separate geometric isomers.

- Recrystallization : Ethanol-water mixtures (4:1) yield high-purity crystals (>98% by HPLC) . Avoid prolonged heating to prevent isomerization of the α,β-unsaturated ketone .

Q. How can time-resolved spectroscopy elucidate photophysical properties?

Femtosecond transient absorption spectroscopy reveals excited-state dynamics:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.